Silver chloride

Vue d'ensemble

Description

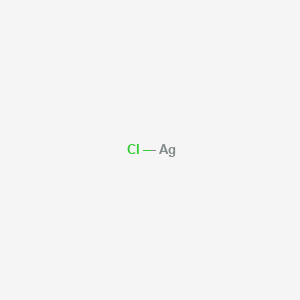

Silver chloride (AgCl) is a white crystalline chemical compound . It is known to quickly turn purplish in a sunny laboratory because the silver chloride is split up into silver and chlorine . It is used in various applications such as electroplating, polishing mirrors, making alloys, and in medicines. Silver salts are also used in photographic films .

Synthesis Analysis

Silver chloride can be easily synthesized in the laboratory through a simple double displacement reaction. When an aqueous solution of silver nitrate (AgNO3) is mixed with sodium chloride (NaCl), silver chloride precipitates out due to its low solubility . It can also be formed by reacting cobalt (II) chloride with silver nitrate .

Molecular Structure Analysis

The molecular formula of silver chloride is AgCl . It is a covalently-bonded unit .

Chemical Reactions Analysis

. Silver chloride also reacts with bases like ammonia forming a complex compound called Silver diammonium ion and chloride ion .Physical And Chemical Properties Analysis

Silver chloride is a white powder with no odour . It has a density of 5.56 g/cm³, a molecular weight of 143.32 g/mol, a boiling point of 1,547 °C, and a melting point of 455 °C . It is insoluble in water .

Applications De Recherche Scientifique

Antimicrobial Activity

Silver Chloride nanoparticles have been studied for their antimicrobial properties . They are synthesized using various methods and exhibit desirable properties for biological and biomedical applications . The nanoparticles are often stabilized with chitosan oligomer, which provides both a source of Cl ions and a stabilizing agent .

Wound Healing

The wound healing efficacy of Silver Chloride nanoparticles has also been explored . The nanoparticles are known to promote wound healing, making them useful in medical applications .

Anti-inflammatory Efficacy

Silver Chloride nanoparticles have shown anti-inflammatory efficacy . This property makes them beneficial in treating conditions that involve inflammation .

Control of Plant Pathogens

Silver Chloride nanoparticles have been used to control plant pathogens . For example, they have been used to control Erwinia carotovora, the causal agent of Blackleg and Soft Rot of Potato .

pH Measurement in Sewage Treatment

Silver Chloride has been used in measurements detecting pH change in micro-region in activated sludge or biofilm for sewage treatment . This application is crucial in monitoring and maintaining the optimal conditions for sewage treatment .

Pressure-induced Superconductors

Silver Chloride has been used as pressure-induced superconductors . This property makes it useful in the field of electronics and energy .

Catalyst for Stereoselective Cascade Alkylation

Silver Chloride, when complexed with phosphines, has been used as a catalyst for stereoselective cascade alkylation/cyclization of terminal alkynes with salicaldehydes . This application is significant in the field of organic synthesis .

Imparting Antibacterial Properties in Textiles

Silver Chloride has been used for imparting antibacterial properties in textiles . This application is beneficial in the production of antimicrobial textiles .

Mécanisme D'action

Target of Action

Silver chloride (AgCl) is a white crystalline solid that is well known for its low solubility in water . The primary targets of silver chloride are bacterial cells . Silver ions, released from silver chloride, precipitate with chloride in tissue forming silver chloride . This interaction disrupts the normal function of the bacterial cells .

Mode of Action

Upon illumination or heating, silver chloride converts to silver (and chlorine), which is signaled by grey to black or purplish coloration in some samples . The silver ions released from this process have antimicrobial properties . They precipitate bacterial proteins by combining with chloride in tissue, forming silver chloride . This coagulates cellular protein to form an eschar .

Biochemical Pathways

Silver chloride affects the biochemical pathways of bacterial cells. The silver ions released from silver chloride disrupt cellular signaling functions, acting as powerful cell death inducers . This disruption can lead to the death of the bacterial cells .

Pharmacokinetics

It is known that silver ions, once released from silver chloride, can bind to albumins, macroglobulins, or tissue debris .

Result of Action

The result of silver chloride’s action is the death of bacterial cells. The silver ions released from silver chloride disrupt cellular signaling functions, leading to cell death . This makes silver chloride an effective antimicrobial agent .

Action Environment

The action of silver chloride is influenced by environmental factors such as light and heat . Upon illumination or heating, silver chloride converts to silver (and chlorine), which is signaled by grey to black or purplish coloration in some samples . This conversion releases the silver ions that have antimicrobial properties . Therefore, the efficacy of silver chloride as an antimicrobial agent can be influenced by the presence of light and heat .

Safety and Hazards

Propriétés

IUPAC Name |

chlorosilver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.ClH/h;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZLPVFGJNLROG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgCl | |

| Record name | silver chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Darkened by light; Water solubility = 1.93 mg/L at 25 deg C; [Merck Index] Powder with lumps; [Aldrich MSDS] Chloride salts of silver are insoluble; [Nordberg, p. 19] | |

| Record name | Silver chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Silver chloride | |

CAS RN |

7783-90-6 | |

| Record name | Silver chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver chloride (AgCl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B1206427.png)

![6-ethoxy-3-[[2-furanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1206431.png)

![4-[2-(4-Fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1206433.png)

![8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1206435.png)